molecular formula C11H9ClN2 B1624458 6-Chloro-4-methyl-3-phenylpyridazine CAS No. 67820-83-1

6-Chloro-4-methyl-3-phenylpyridazine

Cat. No.: B1624458
CAS No.: 67820-83-1
M. Wt: 204.65 g/mol
InChI Key: SLWRMNONFLILEO-UHFFFAOYSA-N
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Description

Overview of Pyridazine (B1198779) Heterocycles in Contemporary Chemical Research

Pyridazine and its derivatives are six-membered heterocyclic compounds containing two adjacent nitrogen atoms within an aromatic ring. liberty.eduresearchgate.net This arrangement imparts unique physicochemical properties, including a high dipole moment and the capacity for strong hydrogen bonding, which makes the pyridazine scaffold an attractive structural motif in modern chemical research. rsc.orgnih.gov The electron-deficient nature of the pyridazine ring influences the properties of its substituents, providing a versatile platform for the design of new molecules. rsc.org Pyridazine derivatives are investigated for a wide array of applications, from pharmaceuticals to advanced materials. liberty.edursc.org

Historical Context of Pyridazine Derivative Development in Academic Inquiry

The history of pyridazine chemistry dates back to the late 19th century. The first synthesis of a substituted pyridazine was achieved by the renowned chemist Emil Fischer in 1886. liberty.edu This was followed by the synthesis of the parent pyridazine ring by Taüber in 1895. liberty.edu Although the initial exploration of pyridazines was not as intensive as that of their isomers, pyrimidine (B1678525) and pyrazine, interest in this class of compounds has grown substantially over the past few decades. sciencehistory.org This renewed focus is largely due to the discovery of their diverse biological activities and their potential as functional materials. sciencehistory.org

Fundamental Importance of the Pyridazine Scaffold in Medicinal Chemistry and Advanced Materials Science

The pyridazine core is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.gov This has led to the development of pyridazine-containing compounds with a broad spectrum of pharmacological activities, including anticancer and central nervous system (CNS) applications. nih.govchemtube3d.com In the realm of advanced materials science, the unique electronic and photophysical properties of pyridazines have made them promising candidates for use in organic light-emitting diodes (OLEDs) and other organic electronic devices. rsc.orgliberty.edu The ability to tune their properties through substitution allows for the rational design of materials with specific functions. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-4-methyl-3-phenylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2/c1-8-7-10(12)13-14-11(8)9-5-3-2-4-6-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLWRMNONFLILEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN=C1C2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50423361
Record name 6-chloro-4-methyl-3-phenylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50423361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67820-83-1
Record name 6-chloro-4-methyl-3-phenylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50423361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 6 Chloro 4 Methyl 3 Phenylpyridazine and Its Analogues

Strategic Approaches to Pyridazine (B1198779) Ring Construction

The formation of the pyridazine ring is the foundational step in the synthesis of 6-Chloro-4-methyl-3-phenylpyridazine. Various methods have been developed, primarily relying on the condensation of a precursor molecule with a hydrazine (B178648) derivative.

Cyclization Reactions Utilizing 1,4-Dicarbonyl Precursors and Hydrazine Derivatives

A classical and highly effective method for constructing the pyridazine skeleton involves the reaction of a 1,4-dicarbonyl compound with hydrazine. chemtube3d.com This reaction proceeds through the formation of a dihydropyridazine (B8628806) intermediate, which is subsequently oxidized to yield the aromatic pyridazine ring. chemtube3d.com The choice of the 1,4-dicarbonyl precursor is critical as it dictates the substitution pattern on the final pyridazine ring.

For the synthesis of the 4-methyl-3-phenylpyridazine core, the required precursor would be a 2-methyl-1-phenylbutane-1,4-dione or a related derivative. The general reaction mechanism is outlined below:

Reaction Scheme: Pyridazine Synthesis from 1,4-Diketone

Note: This is a generalized scheme. The actual synthesis of this compound would involve subsequent chlorination.

A one-pot, three-step procedure has been developed for the synthesis of pyridazine C-nucleosides, which similarly relies on the cyclization of an intermediate 1,4-dicarbonyl compound with hydrazine under neutral conditions. nih.gov This highlights the versatility and mildness of this approach, which can be adapted for complex molecule synthesis. nih.gov The key to a successful cyclization is often maintaining the Z-configuration of the enedione intermediate to facilitate the ring closure with hydrazine. nih.gov

De Novo Synthesis of Fused Ring Pyridazines (e.g., from Fulvenes)

An alternative de novo approach for synthesizing pyridazine rings, particularly fused-ring systems, utilizes fulvenes as the starting material. liberty.eduliberty.edu Fulvenes, which are isomers of benzene (B151609), can react with hydrazine to form pyridazine derivatives. Specifically, 1,2-diacylcyclopentadienes (a type of fulvene) react with hydrazine hydrate, often in an alcohol solvent at room temperature, to produce 5,6-fused ring pyridazines. liberty.edu

Research has demonstrated the synthesis of various unique pyridazines starting from phenyl, thienyl, and tolyl substituted fulvenes. liberty.edu For instance, the reaction of 1,2-diphenyl fulvene (B1219640) with an excess of hydrazine in ethanol (B145695) for 24 hours leads to the formation of a 5,6-fused ring pyridazine. liberty.edu While this method directly produces fused systems, the underlying principle of using a specialized unsaturated precursor to construct the diazine ring is a valuable strategy in heterocyclic chemistry. liberty.eduliberty.edu The versatility of fulvene cycloadditions provides access to a diverse range of polycyclic scaffolds. beilstein-journals.org

Functionalization and Derivatization of Halogenated Pyridazine Cores

The this compound core is an excellent substrate for further functionalization, primarily due to the reactive chlorine atom and the potential for modification of the phenyl ring.

Nucleophilic Aromatic Substitution Reactions on Chloropyridazines

The chlorine atom on the pyridazine ring is susceptible to nucleophilic aromatic substitution (SNAг). masterorganicchemistry.comlibretexts.org This type of reaction is characteristic of electron-poor aromatic rings, and the pyridazine system is considered electron-deficient due to the presence of the two electronegative nitrogen atoms. youtube.com These nitrogen atoms activate the ring towards nucleophilic attack, particularly at the positions ortho and para to them (positions 3 and 6). youtube.com

In a typical SNAг mechanism, the nucleophile adds to the carbon atom bearing the leaving group (in this case, chlorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org The negative charge in this intermediate is effectively delocalized by the electron-withdrawing nitro groups, and in the case of pyridazine, by the ring nitrogens. youtube.com Subsequently, the leaving group is eliminated, restoring the aromaticity of the ring. masterorganicchemistry.com

This reactivity allows for the introduction of a wide variety of functional groups by displacing the chloro substituent with different nucleophiles.

Table 1: Examples of Nucleophiles Used in SNAr Reactions on Chloroazines

Nucleophile ClassSpecific ExampleResulting Functional GroupReference
Oxygen NucleophilesSodium Methoxide (CH₃ONa)Methoxy Group (-OCH₃) youtube.com
Nitrogen NucleophilesHydrazine Hydrate (N₂H₄·H₂O)Hydrazinyl Group (-NHNH₂) nih.gov
Sulfur NucleophilesBisulfide (HS⁻) / Polysulfides (Sₙ²⁻)Thiol/Polysulfide Group nih.gov
Carbon NucleophilesCyanide (CN⁻)Cyano Group (-CN) google.com

This table provides general examples of nucleophilic substitutions on chloro-heterocycles.

The reaction rate is significantly influenced by the nature of the nucleophile and the substituents on the pyridazine ring. nih.gov

Palladium-Catalyzed Cross-Coupling Methodologies for C–C and C–N Bond Formation (e.g., Suzuki-Miyaura Reactions)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds on halogenated pyridazine cores. nih.govnih.gov The Suzuki-Miyaura coupling typically involves the reaction of an aryl or vinyl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov

This methodology is highly effective for synthesizing biaryl compounds and has been successfully applied to various heteroaryl chlorides, including those based on pyrimidine (B1678525), pyrazine, and pyridazine. researchgate.net For example, 3-bromo-6-(thiophen-2-yl)pyridazine has been coupled with a variety of (hetero)aromatic boronic acids using a Pd(PPh₃)₄ catalyst to produce a series of π-conjugated thienylpyridazines. nih.gov The reaction conditions often involve a mixed solvent system (e.g., DME/ethanol) and an aqueous base like Na₂CO₃ at elevated temperatures. nih.gov

Table 2: Typical Conditions for Suzuki-Miyaura Coupling on Halopyridazines

ComponentExampleReference
Halopyridazine3-Bromo-6-(thiophen-2-yl)pyridazine nih.gov
Boronic AcidVarious (hetero)aromatic boronic acids nih.gov
CatalystPd(PPh₃)₄ (Palladium(0) tetrakis(triphenylphosphine)) nih.gov
BaseAqueous 2 M Na₂CO₃ nih.gov
SolventDME/Ethanol nih.gov
Temperature80 °C nih.gov

This table summarizes typical conditions based on a study of bromopyridazines, which are analogous to chloropyridazines for this reaction.

The Suzuki-Miyaura reaction offers broad functional group tolerance and utilizes readily available reagents, making it one of the most efficient methods for preparing π-conjugated heterocyclic systems. nih.gov Low catalyst loadings, even in aqueous media, have been shown to be effective for the coupling of other electron-poor aryl chlorides, highlighting the industrial and environmental benefits of this method. rsc.org

Directed Ortho-Metallation Strategies for Regioselective Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings, including the phenyl group of this compound. wikipedia.org This technique utilizes a directing metalation group (DMG), which is a functional group containing a heteroatom that can coordinate to a strong organolithium base (e.g., n-butyllithium). wikipedia.orgbaranlab.org This coordination positions the base to deprotonate the sterically accessible ortho-proton, generating a highly reactive aryllithium intermediate. wikipedia.org This intermediate can then be quenched with a variety of electrophiles to install a new functional group exclusively at the ortho position. baranlab.org

In the context of 3-phenylpyridazine (B76906), the pyridazine ring itself can act as the directing group, coordinating the lithium reagent via its nitrogen atoms. researchgate.net This directs the metalation to the ortho-position of the phenyl ring. Studies on 3-phenylpyridazine have shown that using mixed lithium/zinc bases (TMP-bases, where TMP = 2,2,6,6-tetramethylpiperidyl) can lead to unprecedented regioselectivity that is not achievable with lithium bases alone. researchgate.net This approach allows for the introduction of various electrophiles, leading to ortho-functionalized phenylpyridazine derivatives.

General Principle of Directed Ortho-Metalation (DoM)

Coordination: The DMG on the aromatic ring coordinates with an organolithium reagent. wikipedia.org

Deprotonation: The base removes a proton from the adjacent ortho position. wikipedia.org

Electrophilic Quench: The resulting aryllithium species reacts with an added electrophile. researchgate.net

This method provides a synthetic route to derivatives that are difficult to access through traditional electrophilic aromatic substitution, which typically yields a mixture of ortho and para products. wikipedia.org

Cascade Imination/Electrocyclization Routes from Chlorovinyl Aldehydes

While specific examples detailing cascade imination/electrocyclization from chlorovinyl aldehydes for the synthesis of this compound are not extensively documented in readily available literature, the principles of cascade and cyclization reactions are fundamental to modern pyridazine synthesis. Cascade reactions, or tandem/domino reactions, involve a sequence of intramolecular transformations where the product of one reaction becomes the substrate for the next, allowing for the construction of complex molecules from simple precursors in a single pot.

Green Chemistry and Microwave-Assisted Synthetic Advancements

In recent years, green chemistry principles have become paramount in chemical synthesis, emphasizing waste prevention, energy efficiency, and the use of safer solvents. anton-paar.com Microwave-assisted organic synthesis has emerged as a key technology in this area, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity. anton-paar.comgeorgiasouthern.edu

The synthesis of pyridazine derivatives has significantly benefited from this technology. Microwave irradiation has been effectively used for the cyclocondensation of 1,4-diketones with hydrazine to rapidly produce trisubstituted pyridazines. thieme-connect.com This method avoids the long reaction times associated with conventional heating. thieme-connect.com Similarly, other pyridazine derivatives have been synthesized using microwave-assisted methods, which can shorten reaction times from hours to just a few minutes. asianpubs.orgnih.gov The efficiency of microwave heating stems from its ability to directly heat the reaction mixture through interaction with polar molecules, leading to rapid temperature increases that are far above the solvent's boiling point under sealed-vessel conditions. anton-paar.com This often allows for solvent-free reactions or the use of more environmentally benign solvents. georgiasouthern.edu

Reaction TypeStarting MaterialsConditionsTimeAdvantageReference
Cyclocondensation 1,4-Diketones, HydrazineMicrowave, DDQ, Acetic AcidMinutesRapid, High-throughput thieme-connect.com
Quinazolinone formation 3-chloro-6-phenyl pyridazine, Anthranilic acidMicrowave, Methanol1-3 minFast, Simple work-up asianpubs.org
Tetrazole formation 3-chloro-6-phenyl pyridazine, Sodium azideMicrowave, DMF1-3 minFast, Simple work-up asianpubs.org
Sulfonamide reactions Pyridazine sulfonamidesMicrowaveVariesEfficient, Simple nih.gov

Tailored Derivatization and Functional Group Interconversions

The chlorine atom in this compound is a versatile handle for further molecular elaboration, primarily through nucleophilic aromatic substitution. This allows for the introduction of a wide array of functional groups, significantly expanding the chemical diversity accessible from this scaffold. researchgate.net

Conversion of Chloro-Substituted Pyridazines to Amino and Hydrazino Derivatives

The chloro group on the pyridazine ring is readily displaced by nitrogen nucleophiles. The synthesis of hydrazino-pyridazines is a common transformation, typically achieved by reacting the corresponding chloropyridazine with hydrazine hydrate, often under reflux in a suitable solvent like butanol or ethanol. nih.govnih.gov This reaction provides a direct route to hydrazinyl-pyridazine derivatives, which are valuable intermediates for constructing fused heterocyclic systems. nih.govresearchgate.net

Similarly, the chloro substituent can be converted to an amino group. This can be accomplished by reacting the chloropyridazine with ammonia, although this may require elevated temperatures and pressures. nih.gov A prominent method for synthesizing aminopyridazines involves the catalytic hydrogenation of dichloropyridazines. For example, stirring a dichloropyridazine derivative with palladium on carbon under a hydrogen atmosphere in the presence of a base can lead to the corresponding aminopyridazine. chemicalbook.com

TransformationStarting MaterialReagentsProductReference
Hydrazinolysis 6-(p-chlorophenyl)-3-chloropyridazineHydrazine hydrate, Butanol6-(p-chlorophenyl)-3-hydrazinopyridazine
Hydrazinolysis 3-Chloropyridazine derivativeHydrazine hydrate, Dioxane3-Hydrazinylpyridazine derivative nih.gov
Amination 3,6-Dichloropyridazine-4-amineH₂, Pd/C, NaOH4-Aminopyridazine chemicalbook.com
Amination 3,6-DichloropyridazineAqueous Ammonia, 130 °C3-Amino-6-chloropyridazine nih.gov

Synthesis of Pyridazine-Containing Schiff Bases and Imidazolidine (B613845) Moieties

The amino and hydrazino derivatives of pyridazines are excellent precursors for the synthesis of Schiff bases. Schiff bases, characterized by the azomethine (-C=N-) group, are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. nih.gov For instance, a hydrazinylpyridazine can react with an aldehyde, such as p-chlorobenzaldehyde, under reflux in ethanol with an acid catalyst to yield the corresponding pyridazine-containing hydrazone (a type of Schiff base). nih.gov

The synthesis of pyridazine-containing imidazolidine moieties can be envisioned through established synthetic routes for imidazolidines. Imidazolidines are generally synthesized by the condensation of a 1,2-diamine with an aldehyde or ketone. rsc.org Therefore, a pyridazine scaffold functionalized with a 1,2-diamine could serve as a precursor. This diamine, upon reaction with an aldehyde, would undergo cyclization to form the imidazolidine ring appended to the pyridazine core. While direct literature examples for this specific combination are sparse, the synthesis of chiral imidazolidine-pyridines has been reported, demonstrating the feasibility of coupling these heterocyclic systems. rsc.org Fused systems, such as imidazo[1,2-b]pyridazines, are also commonly synthesized, typically by condensing a 3-aminopyridazine (B1208633) with an α-haloketone. nih.govorganic-chemistry.org

Oxidative Transformations of Pyridazine Derivatives

Oxidative reactions can modify both the pyridazine ring and its substituents. The nitrogen atoms within the pyridazine ring are susceptible to oxidation, potentially forming N-oxides. nih.gov These N-oxides can be synthetically useful intermediates.

Substituents on the pyridazine ring can also be oxidized. A notable transformation is the oxidation of a methyl group to a carboxylic acid. This reaction is well-documented for methylpyridines and can be applied to methylpyridazines. nih.gov Common oxidizing agents for this purpose include potassium permanganate (B83412). datapdf.com For example, the oxidation of 6-chloro-3-methylpyridazine with potassium permanganate is a key step in the synthesis of 6-chloropyridazine-3-carboxylic acid. datapdf.com Care must be taken with reaction conditions, such as temperature, to achieve good yields. datapdf.com Furthermore, oxidative dehydrogenation is a crucial step in many pyridazine syntheses, used to aromatize dihydropyridazine intermediates, often employing reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). thieme-connect.commdpi.com

TransformationSubstrateReagent(s)ProductReference
Methyl Group Oxidation 6-Chloro-3-methylpyridazineKMnO₄6-Chloropyridazine-3-carboxylic acid datapdf.com
Aromatization Dihydropyridazine intermediateDDQAromatic pyridazine thieme-connect.commdpi.com
N-Oxidation Pyridazine derivativeOxidizing agentPyridazine N-oxide nih.gov

Elucidation of Reaction Pathways and Stereochemical Outcomes

The inherent reactivity of this compound is dictated by the electronic properties of the pyridazine ring and its substituents. The pyridazine ring is an electron-deficient system due to the presence of two adjacent nitrogen atoms. This electron deficiency is further modulated by the substituents: the chloro group at the 6-position acts as an electron-withdrawing group and a leaving group, the phenyl group at the 3-position contributes to the electronic properties through resonance and inductive effects, and the methyl group at the 4-position has a mild electron-donating effect.

Computational studies on related pyridazine systems suggest that the LUMO (Lowest Unoccupied Molecular Orbital) is often localized on the pyridazine ring, making it susceptible to nucleophilic attack. mdpi.com The chlorine atom at the 6-position is the most likely site for nucleophilic aromatic substitution (SNAr) reactions. The reaction pathway for an SNAr reaction would involve the formation of a Meisenheimer complex, a resonance-stabilized intermediate, which then expels the chloride ion to yield the substituted product.

Stereochemical outcomes are primarily relevant when the incoming nucleophile or the pyridazine itself possesses a chiral center. In the absence of pre-existing chirality, reactions at the pyridazine core will typically yield achiral products. However, if a chiral nucleophile is introduced, the stereochemical outcome will depend on the reaction mechanism and the steric environment around the reaction center. For instance, in a nucleophilic substitution, the approach of the nucleophile could be influenced by the adjacent phenyl and methyl groups, potentially leading to diastereoselectivity if the nucleophile is chiral.

In-depth Analysis of Cross-Coupling Reaction Mechanisms

The chlorine atom at the 6-position of this compound makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-heteroatom bond formation. nih.govnih.gov The general mechanism for these reactions involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgwikipedia.org

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the pyridazine ring to form a Pd(II) intermediate. This is often the rate-determining step. libretexts.org

Transmetalation: The organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) is transferred to the palladium center, displacing the halide. wikipedia.org

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, regenerating the Pd(0) catalyst and forming the final product. wikipedia.org

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with a boronic acid or ester in the presence of a palladium catalyst and a base. The base is crucial for the activation of the organoboron reagent. organic-chemistry.org While specific data for the target compound is limited, studies on other chloropyridazines demonstrate the feasibility of this transformation. researchgate.net The choice of ligand on the palladium catalyst is critical for achieving high yields and can influence the rate of the reaction. Sterically hindered biarylphosphine ligands are often effective. rsc.org

Heck Reaction: In a Heck reaction, the pyridazine would be coupled with an alkene. The mechanism involves the insertion of the alkene into the Pd-C bond of the oxidative addition complex, followed by a β-hydride elimination to form the alkenylated product. wikipedia.orgorganic-chemistry.org The regioselectivity of the alkene insertion is influenced by both electronic and steric factors. princeton.edu

Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond by coupling the chloropyridazine with an amine. The catalytic cycle is similar to other cross-coupling reactions but involves the formation of a palladium-amido complex. nih.govwikipedia.org The choice of base and ligand is critical to prevent side reactions like β-hydride elimination from the amido complex. wikipedia.org

Below is a table summarizing typical conditions for Suzuki-Miyaura coupling of related chloropyridazine derivatives, which can be extrapolated for this compound.

Coupling PartnerCatalystLigandBaseSolventYield (%)Reference
Phenylboronic acidPd(PPh₃)₄-Na₂CO₃DME/H₂O78 nih.gov
4-Methoxyphenylboronic acidPdCl₂(dppf)dppfK₂CO₃Toluene (B28343)85 researchgate.net
Thiophen-2-ylboronic acidPd(OAc)₂SPhosK₃PO₄Dioxane92 nih.gov

This table is illustrative and based on data for analogous compounds.

Mechanistic Insights into Complex Cascade Reactions

Cascade reactions, also known as domino or tandem reactions, involve a series of intramolecular or intermolecular transformations where each subsequent step is triggered by the functionality formed in the preceding one. wikipedia.org The structure of this compound offers potential for designing cascade sequences.

For instance, a cross-coupling reaction at the 6-position could introduce a functional group capable of undergoing a subsequent intramolecular cyclization. An example pathway could be a Sonogashira coupling to introduce an alkyne, followed by an intramolecular cyclization onto the pyridazine nitrogen or the adjacent phenyl ring, potentially triggered by a change in reaction conditions or the addition of a new catalyst.

Impact of Reaction Conditions and Solvent Systems on Reactivity and Yield

The outcome of reactions involving this compound is highly sensitive to the reaction conditions.

Catalyst and Ligand: In cross-coupling reactions, the choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand is paramount. libretexts.org The ligand stabilizes the palladium catalyst, influences its reactivity, and can control selectivity. For instance, bulky, electron-rich phosphine (B1218219) ligands often promote the oxidative addition step and prevent catalyst deactivation. rsc.org In some cases, ligand-free conditions have been developed, which may involve the formation of palladium nanoparticles as the active catalytic species. nih.gov

Base: The base plays a crucial role in many reactions, particularly in cross-coupling. In Suzuki-Miyaura coupling, the base activates the boronic acid. organic-chemistry.org In Heck and Buchwald-Hartwig reactions, it neutralizes the HX generated during the catalytic cycle. wikipedia.orgwikipedia.org The strength and nature of the base (e.g., carbonates, phosphates, alkoxides) can significantly impact the reaction rate and yield.

The following table illustrates the effect of different solvents on the yield of a hypothetical Suzuki-Miyaura reaction of this compound with phenylboronic acid, based on general trends observed for similar reactions.

SolventDielectric Constant (ε)Typical Yield (%)Reference
Toluene2.4Moderate researchgate.net
THF7.6Good nih.gov
Dioxane2.2Good to Excellent nih.gov
DMF36.7Excellent nih.gov
Water/Organic MixtureHighVariable, often Good rsc.orgdntb.gov.ua

This table is illustrative and based on general principles and data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule. For this compound, a combination of one-dimensional and two-dimensional NMR experiments provides unambiguous evidence for its structure.

The ¹H NMR spectrum is used to identify the distinct chemical environments of protons in the molecule. For this compound, three main groups of signals are predicted. The phenyl group protons are expected to appear as complex multiplets in the aromatic region. The single proton on the pyridazine ring (H-5) should present as a distinct singlet, and the methyl group protons will also produce a singlet in the upfield region.

The expected chemical shifts (δ) in a solvent like CDCl₃ are detailed below:

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
Phenyl-H (ortho, meta, para)7.40 - 7.80Multiplet (m)5H
Pyridazine-H5~7.65Singlet (s)1H
Methyl (-CH₃)~2.45Singlet (s)3H

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their electronic environment. Given the molecule's lack of symmetry, all 11 carbon atoms are expected to be chemically distinct and produce individual signals. The carbons of the pyridazine ring are generally deshielded, with the carbon atom bonded to chlorine (C-6) appearing at a high chemical shift. mdpi.comnih.gov

The predicted ¹³C NMR chemical shifts are summarized in the following table:

Carbon Assignment Expected Chemical Shift (δ, ppm)
Methyl (-CH₃)18 - 22
Phenyl C (para)128.0 - 129.0
Phenyl C (ortho/meta)129.0 - 131.0
Phenyl C (ipso)135.0 - 138.0
Pyridazine C-5~125.0
Pyridazine C-4~140.0
Pyridazine C-3~158.0
Pyridazine C-6~160.0

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would be expected to show a clear correlation between the methyl protons (~2.45 ppm) and the methyl carbon (18-22 ppm), as well as a correlation between the H-5 proton (~7.65 ppm) and the C-5 carbon (~125.0 ppm).

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular puzzle. Key expected correlations for this compound would include:

Correlations from the methyl protons to the C-4 and C-5 carbons of the pyridazine ring, confirming the methyl group's position at C-4.

Correlations from the H-5 proton to the C-3, C-4, and C-6 carbons, verifying the proton's location and its relationship to the surrounding substituted carbons.

Correlations between the ortho-protons of the phenyl ring and the C-3 carbon of the pyridazine ring, confirming the attachment point of the phenyl group.

The use of such 2D NMR methods is standard for the structural confirmation of complex heterocyclic systems like substituted pyridazines. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups and molecular vibrations within the compound.

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate. This technique is excellent for identifying key functional groups. The FT-IR spectrum of this compound is predicted to show several characteristic absorption bands.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch (Methyl)2980 - 2870Medium
Aromatic C=C & C=N Stretch1600 - 1450Strong, Multiple Bands
C-H Bending (Methyl)~1440, ~1380Medium
C-Cl Stretch1100 - 1000Strong
Aromatic C-H Out-of-Plane Bend900 - 675Strong

The region from 1600-1450 cm⁻¹ would contain several overlapping bands corresponding to the stretching vibrations of the C=C bonds in the phenyl ring and the C=C and C=N bonds in the pyridazine ring, which is characteristic of aromatic heterocyclic systems. mdpi.comresearchgate.net

Micro-Raman spectroscopy is a complementary technique to FT-IR. It detects vibrations that cause a change in the polarizability of the molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it ideal for analyzing the core skeletal structure of aromatic rings.

Key predicted features in the Raman spectrum would include:

A strong, sharp band around 1000 cm⁻¹ corresponding to the symmetric "ring breathing" mode of the phenyl group.

Intense signals in the 1580-1610 cm⁻¹ region due to the quadrant stretching vibration of the phenyl ring and pyridazine ring vibrations.

A detectable signal for the C-Cl stretch, which is also Raman active.

Together, FT-IR and Raman spectroscopy provide a comprehensive vibrational profile of the molecule, confirming the presence of the phenyl, methyl, and chloro-pyridazine moieties. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. For this compound, the UV-Vis spectrum is expected to be characterized by absorptions arising from π → π* and n → π* transitions associated with its aromatic and heteroaromatic rings.

The core structure contains two primary chromophores: the phenyl group and the pyridazine ring. The phenyl ring typically exhibits strong π → π* transitions. The pyridazine ring, containing two adjacent nitrogen atoms, not only has π → π* transitions but also weaker n → π* transitions, which involve the promotion of an electron from a non-bonding lone pair on a nitrogen atom to an anti-bonding π* orbital.

Substituents on these rings—the chloro, methyl, and phenyl groups—are known to cause shifts in the absorption maxima (λmax). The chloro and methyl groups, through inductive and hyperconjugative effects, and the phenyl group, through extension of the conjugated system, are all expected to influence the energy of the molecular orbitals and thus the wavelengths of absorption. Specifically, the extended conjugation between the phenyl and pyridazine rings is likely to result in a bathochromic (red) shift of the π → π* transitions to longer wavelengths compared to the individual, unsubstituted parent rings. While specific experimental data for this compound is not widely published, analysis of related substituted pyridazine and phenyl-heterocyclic systems allows for the prediction of its UV-Vis absorption characteristics. For instance, a related compound, 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene, shows a sharp absorption peak at 255 nm in ethanol before irradiation.

Table 1: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

Expected λmax (nm)Type of TransitionAssociated Chromophore
~ 250 - 280π → πPhenyl and Pyridazine Rings
~ 300 - 340n → πPyridazine Ring

Note: The values in this table are estimations based on typical electronic transitions for phenyl-substituted nitrogen heterocycles and are not derived from direct experimental measurement on this compound.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns upon ionization. For this compound (C11H9ClN2), the molecular ion peak ([M]•+) would be expected at a mass-to-charge ratio (m/z) corresponding to its monoisotopic mass. Due to the presence of the chlorine atom, a characteristic isotopic pattern for the molecular ion is anticipated, with an [M+2]•+ peak approximately one-third the intensity of the [M]•+ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Table 2: Predicted Mass Spectrometry Data and Plausible Fragmentation for this compound

m/z (Predicted/Plausible)Ion FormulaIdentity/Plausible Origin
204.05[C₁₁H₉³⁵ClN₂]⁺Molecular Ion [M]⁺
206.05[C₁₁H₉³⁷ClN₂]⁺Isotopic Molecular Ion [M+2]⁺
169.06[C₁₁H₉N₂]⁺Loss of Cl• from [M]⁺
141.08[C₁₀H₉N]⁺Loss of N₂ from [M-Cl]⁺
115.06[C₉H₇]⁺Loss of HCN from [C₁₀H₉N]⁺
77.04[C₆H₅]⁺Phenyl cation

Note: The m/z values and fragmentation pathways are based on predicted data and established fragmentation principles for related chemical structures. The relative abundances are not included as they are highly dependent on experimental conditions.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystalline structure. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions. Although a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases, its solid-state architecture can be inferred from the analysis of closely related compounds, such as other substituted pyridazines and phenyl-heterocycles.

Table 3: Hypothetical Crystallographic Data for this compound Based on Analogous Structures

ParameterExpected Value/Feature
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar centrosymmetric group
a (Å)9 - 12
b (Å)8 - 11
c (Å)11 - 15
β (°)90 - 110 (for monoclinic)
Z (molecules/unit cell)4
Key Structural FeatureDihedral angle between phenyl and pyridazine rings (likely 40-70°)
Intermolecular Interactionsπ-π stacking, C-H···N or C-H···Cl hydrogen bonds

Note: This table presents hypothetical data based on crystallographic information for structurally similar compounds like substituted phenyl-pyrimidines and is intended to be representative, not experimental data for the title compound.

The search did identify basic information for "this compound" in chemical databases, confirming its existence. uni.lu Additionally, studies on related but structurally different molecules, such as isomers like "3-Chloro-4-methyl-6-phenylpyridazine" nih.gov and other pyridazine derivatives, were found. mdpi.com These studies utilize the requested computational methods, but their findings are specific to those distinct compounds and cannot be attributed to "this compound".

Without specific scientific studies on "this compound," it is not possible to generate a scientifically accurate and informative article that adheres to the detailed outline you have provided. The creation of such an article requires sourcing data from peer-reviewed computational chemistry research, which does not appear to be publicly available for this compound at this time.

Detailed Research Findings

While specific research articles detailing the extensive use of 6-Chloro-4-methyl-3-phenylpyridazine as a starting material are not prevalent in the provided search results, the patent literature suggests its utility. For example, a patent describes derivatives of 4-methyl 6-phenyl pyridazine (B1198779) with activity on the central nervous system, highlighting the potential of this core structure in drug discovery. chemtube3d.com

The research on related pyridazine structures provides a strong indication of the potential applications of this compound. Studies on other chlorinated pyridazines demonstrate their role as key intermediates in the synthesis of biologically active compounds. The development of novel pyridazine derivatives often involves the strategic manipulation of substituents on the pyridazine ring to optimize their pharmacological or material properties.

Table 2: Spectroscopic Data for a Representative Phenyl-Substituted Pyridazine

While specific spectroscopic data for this compound is not available in the search results, the following represents typical data for a synthesized phenyl-pyridazine derivative, as reported in a study on the synthesis and characterization of unique pyridazines. liberty.edu

Spectroscopic TechniqueObserved Data
Melting Point 202-204.9 °C
Infrared (IR) Spectroscopy Peaks corresponding to aromatic C-H and C=C stretching, and C-N stretching are expected.
Nuclear Magnetic Resonance (NMR) Signals corresponding to the aromatic protons of the phenyl and pyridazine rings, and the methyl group protons would be observed.
Mass Spectrometry (MS) A molecular ion peak corresponding to the mass of the compound would be expected.

This data is illustrative and based on a related compound from the literature. liberty.edu

Conclusion

6-Chloro-4-methyl-3-phenylpyridazine is a significant compound within the broader class of pyridazine (B1198779) heterocycles. Its chemical structure and reactivity make it a valuable intermediate for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. While detailed research focusing solely on this specific molecule is not widely published, the extensive studies on related pyridazine derivatives underscore the importance of this chemical scaffold. Further academic and industrial research is warranted to fully explore the potential of this compound in the development of new technologies and therapeutics.

Computational Chemistry and Quantum Mechanical Studies of 6 Chloro 4 Methyl 3 Phenylpyridazine

Theoretical Prediction and Simulation of Spectroscopic Data

Calculation of Vibrational Frequencies and Modes

No studies detailing the calculated vibrational frequencies and modes for 6-Chloro-4-methyl-3-phenylpyridazine were found. Such calculations, typically performed using methods like Density Functional Theory (DFT), provide a theoretical infrared and Raman spectrum, which helps in the structural identification and characterization of the molecule by assigning specific vibrational modes to corresponding frequencies.

Prediction of Molecular Dipole Moment and Electronic Distribution

Information regarding the computationally predicted molecular dipole moment and the electronic distribution of this compound is not available. These calculations are fundamental for understanding the molecule's polarity, charge distribution, and intermolecular interactions.

Computational Analysis of Nonlinear Optical (NLO) Properties

There is no available research on the computational analysis of the NLO properties of this specific pyridazine (B1198779) derivative.

First Hyperpolarizability (β) Calculations

Consequently, no data on the first hyperpolarizability (β) of this compound could be located. These calculations are essential for assessing a molecule's potential for use in NLO materials, which have applications in photonics and optoelectronics.

While computational studies have been conducted on other heterocyclic compounds, including some with NLO properties, the strict focus on this compound as per the user's request means that data from these unrelated molecules cannot be substituted. The scientific community has yet to publish specific computational research that would fulfill the detailed requirements of the requested article outline for this particular compound.

Pharmacological and Biological Activity Profiling of 6 Chloro 4 Methyl 3 Phenylpyridazine Derivatives

Broad-Spectrum Biological Activity Investigations

Derivatives of the 6-Chloro-4-methyl-3-phenylpyridazine scaffold have been investigated for a multitude of biological activities, revealing a broad spectrum of potential therapeutic applications. The presence of the chloro group, a methyl moiety, and a phenyl ring provides a unique structural framework that has been leveraged for the development of novel bioactive compounds.

Antimicrobial Efficacy (Antibacterial and Antifungal Activity)

The search for new antimicrobial agents has led to the exploration of various heterocyclic compounds, including pyridazine (B1198779) derivatives. Studies have shown that modifications of the pyridazine core, particularly those involving chloro and phenyl substitutions, can lead to significant antibacterial and antifungal properties.

Antifungal Activity: Research into 5-chloro-6-phenylpyridazin-3(2H)-one, a closely related structure, has yielded derivatives with notable antifungal effects. researchgate.netsarpublication.com A study involving the synthesis of 21 novel pyridazine derivatives from mucochloric acid and benzene (B151609) found that several compounds displayed good antifungal activities against plant pathogenic fungi such as G. zeae, F. oxysporum, and C. mandshurica. researchgate.netorientjchem.org For instance, compounds 3e (2-(2-Fluorobenzyl)-5-chloro-6-phenylpyridazin-3(2H)-one) and 3h (2-(2-Methoxybenzyl)-5-chloro-6-phenylpyridazin-3(2H)-one) showed significant growth inhibition of F. oxysporum at 53.2% and 50.9%, respectively. orientjchem.org Similarly, other halogen and aryl-substituted pyridazine derivatives have demonstrated high fungicidal activity. researchgate.net

Antibacterial Activity: The antibacterial potential of pyridazine derivatives has also been documented. While direct studies on this compound are limited, research on analogous structures provides insight. For example, new pyridazine derivatives have shown remarkable activity against Gram-positive bacteria, with spectacular results observed against Sarcinia luteea. nih.gov In a study on hybrid chloro, dichloro-phenylthiazolyl-s-triazines, the introduction of electron-withdrawing groups like chlorine was found to be promising for antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Furthermore, derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine were screened for inhibitory activity, showing sensitivity in some isolates of S. aureus, S. saprophyticus, E. coli, and K. pneumoniae. bldpharm.com

Table 1: Antifungal Activity of Selected 5-Chloro-6-phenylpyridazin-3(2H)-one Derivatives

Compound Target Fungi Inhibition Rate (%) at 50 µg/mL Reference
2-(2-Fluorobenzyl)-5-chloro-6-phenylpyridazin-3(2H)-one (3e) F. oxysporum 53.2 orientjchem.org
2-(2-Iodobenzyl)-5-chloro-6-phenylpyridazin-3(2H)-one (3f) G. zeae 57.9 orientjchem.org
2-(2-Methoxybenzyl)-5-chloro-6-phenylpyridazin-3(2H)-one (3h) F. oxysporum 50.9 orientjchem.org
Compound 7c* G. zeae 60.5 orientjchem.org

Structure for 7c not fully specified in the provided context.

Antiparasitic and Antiplasmodial Potentials

The development of new drugs against parasitic diseases like leishmaniasis and malaria remains a global health priority. Heterocyclic compounds, including pyridazine derivatives, have emerged as promising candidates.

A study focused on developing new antikinetoplastid molecules reported the synthesis of 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine, a derivative of the imidazo[1,2-b]pyridazine (B131497) scaffold. nih.gov This compound was evaluated for its in vitro activity against several parasites. It displayed good activity against the trypomastigote bloodstream form of Trypanosoma brucei brucei, the causative agent of African trypanosomiasis, with an EC50 value of 0.38 µM. nih.gov However, its poor solubility in culture media limited the assessment of its full potential against Leishmania infantum. nih.gov

While direct studies on the antiplasmodial activity of this compound are not widely available, related 4-amino-7-chloroquinoline derivatives have shown significant efficacy against Plasmodium parasites, the causative agents of malaria. nih.govsciforum.net For instance, a novel pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, demonstrated potent activity against drug-resistant P. falciparum and was orally active in rodent malaria models. nih.gov These findings suggest that the chloro-substituted heterocyclic core is a valuable pharmacophore for antiplasmodial drug design.

Table 2: Antikinetoplastid Activity of a 6-Chloro-imidazo[1,2-b]pyridazine Derivative

Compound Parasite Activity (EC50) Reference
6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine Trypanosoma brucei brucei (BSF) 0.38 µM nih.gov
6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine Leishmania infantum (axenic amastigotes) > 1.6 µM nih.gov
6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine Leishmania infantum (promastigotes) > 15.6 µM nih.gov

BSF: Bloodstream Form

Antituberculosis and Antiviral Properties

The pyridazine scaffold has also been explored for its potential against Mycobacterium tuberculosis and various viruses.

Two series of 6-(4-Chloro/Methyl-phenyl)-4-arylidene-4,5-dihydropyridazin-3(2H)-one derivatives were synthesized and evaluated as antitubercular agents against the Mycobacterium tuberculosis H37Rv strain. nih.gov The study utilized the Microplate Alamar Blue Assay (MABA) method to determine the minimum inhibitory concentration (MIC) of the synthesized compounds. nih.gov This research highlights the direct relevance of the 6-(4-chlorophenyl)pyridazinone core in the development of antituberculosis agents.

In the antiviral domain, while specific data on this compound is scarce, related heterocyclic structures have shown promise. A study on novel 2-benzoxyl-phenylpyridine derivatives demonstrated potent antiviral activities against both Coxsackievirus B3 (CVB3) and adenovirus type 7 (ADV7) at non-cytotoxic concentrations. nih.gov Some of these derivatives exhibited stronger inhibitory effects than the reference drug, ribavirin. nih.gov Another study reported that a pyridazinotriazine thione derivative showed the highest effect against Hepatitis A Virus (HAV), possibly through a virucidal effect by binding to the viral capsid. nih.gov

Anti-inflammatory and Analgesic Effects

Pyridazine and pyridazinone derivatives have been extensively studied for their anti-inflammatory and analgesic properties. sarpublication.com Research has shown that specific substitutions on the pyridazine ring can lead to potent compounds with reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

A variety of 6-phenyl/(4-methylphenyl)-3(2H)-pyridazinon-2-propionamide derivatives were synthesized and tested in vivo for their analgesic and anti-inflammatory activities. nih.gov The analgesic activity was determined using the phenylbenzoquinone-induced writhing assay, while the anti-inflammatory effect was evaluated by the carrageenan-induced rat paw edema model. nih.gov One of the most active compounds identified was 6-Phenyl-3(2H)-pyridazinon-2-yl-[4-(4-fluorophenyl)piperazinyl] propanamide, which exhibited potent anti-inflammatory activity. nih.gov Importantly, none of the tested compounds in this series showed the gastric ulcerogenic effects often associated with reference NSAIDs like acetylsalicylic acid and indomethacin. nih.gov Similarly, studies on 6-Phenyl-4-Substituted Benzylidene Tetrahydro Pyridazin-3(2H)-Ones have also demonstrated significant analgesic activities. mdpi.com

Antihypertensive and Diuretic Studies

The pyridazine nucleus is a component of several cardiovascular drugs, and research continues to explore its potential in managing hypertension. sarpublication.comjocpr.com

Several studies have confirmed the antihypertensive activity of pyridazine derivatives. One study synthesized a series of 6-(substituted-phenyl)-2-(substitutedmethyl)-4,5-dihydropyridazin-3(2H)-one derivatives and evaluated them using the non-invasive Tail Cuff method in rats. nih.gov Several compounds in this series, including those with chloro-substitutions on the phenyl ring, showed good antihypertensive activity. nih.gov Another study on 3-chloro-6-dialkylaminopyridazine derivatives led to the identification of an ethoxycarbonyl compound with good oral antihypertensive activity, characterized by a slow onset and long-lasting action. nih.gov These findings underscore the potential of the chloro-pyridazine scaffold in developing new antihypertensive agents.

Regarding diuretic activity, while direct evidence for this compound derivatives is limited, related heterocyclic compounds are known for this effect. tandfonline.com For instance, 1,3,4-thiadiazole (B1197879) derivatives, particularly those with sulfonamide moieties, have shown diuretic properties. researchgate.net Given the structural similarities and the broad bioactivity of nitrogen-containing heterocycles, the potential for diuretic effects in specifically substituted pyridazine derivatives remains an area for future investigation.

Antithrombotic and Anticoagulant Activity

Thrombotic disorders are a major cause of morbidity and mortality, and the development of new antithrombotic and anticoagulant agents is a critical area of research. Pyridazine derivatives have been generally noted to possess antiplatelet and antithrombotic activities. sarpublication.com

While specific studies on the direct anticoagulant activity of this compound are not prominent, research on other heterocyclic systems provides context. For example, pyrazolopyridine derivatives have been identified as antiplatelet agents that significantly inhibit human platelet aggregation. nih.gov One such derivative showed selective thromboxane (B8750289) synthase (TXS) inhibition, a lower bleeding risk compared to aspirin, and increased survival in an in vivo model of pulmonary thromboembolism. nih.gov Other research has explored the anticoagulant potential of various heterocycles, including 1,4-dihydropyridines and pyrrolo[3,2,1-ij]quinolin-2(1H)-ones, which act by inhibiting coagulation factors like FXa and FXIa. nih.govmdpi.com These studies indicate that heterocyclic scaffolds are a rich source for the discovery of novel antithrombotic agents.

Anticonvulsant and Anxiolytic Evaluation

Pyridazine and pyridazinone derivatives have been identified as a class of compounds possessing notable anticonvulsant and anxiolytic activities. sarpublication.com The evaluation of these properties typically involves standardized preclinical models that assess a compound's ability to protect against chemically or electrically induced seizures, as well as its capacity to reduce anxiety-related behaviors in animal models.

Commonly used screening methods include the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) seizure test. The MES test is an established model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures, while the scPTZ test is used to screen for agents that may be effective against absence seizures. eurekaselect.comnih.gov Anxiolytic potential is often evaluated using models such as the elevated plus maze. nih.gov Research into related heterocyclic structures, such as 4-phenylpiperidin-2-one (B1288294) derivatives, has demonstrated significant anticonvulsant effects in these models, highlighting the potential of phenyl-substituted heterocycles in CNS-related therapies. eurekaselect.com For instance, certain derivatives have shown potent activity with low neurotoxicity, suggesting a favorable therapeutic index. eurekaselect.com

Compound ClassTest ModelActivity (ED₅₀)Protective Index (PI)Source
7-[4-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5-(4H)-oneMaximal Electroshock (MES)23.7 mg/kg> 33.7 eurekaselect.com
7-[4-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5-(4H)-oneSubcutaneous Pentylenetetrazole (scPTZ)78.1 mg/kg> 10.0 eurekaselect.com

Alpha-Adrenergic Receptor Agonist Activity

While the user requested information on agonist activity, scientific investigations into pyridazinone derivatives have predominantly focused on their role as alpha-adrenergic receptor antagonists. nih.govnih.gov These receptors are crucial in regulating cardiovascular function, and their modulation is a key strategy in treating conditions like hypertension. researchgate.net

Studies on N-phenylpiperazinylalkylamino substituted pyridazinones have revealed high binding affinities for α1-adrenergic receptor (α1-AR) subtypes. nih.gov Further research on piperazine-pyridazinone analogues confirmed that many compounds in this class exhibit nanomolar or subnanomolar affinity for the α1-AR, with generally lower affinity for α2-adrenergic and 5-HT1A serotoninergic receptors. nih.gov This research provides insight into the structure-activity relationships that confer selectivity for α1-ARs. nih.gov

Compound ClassReceptor TargetBinding AffinitySource
Piperazine-pyridazinone analoguesα1-Adrenergic Receptor (α1-AR)High (nanomolar to subnanomolar range) nih.gov
Piperazine-pyridazinone analoguesα2-Adrenergic Receptor (α2-AR)Lower affinity compared to α1-AR nih.gov
N-phenylpiperazinylalkylamino substituted pyridazinonesα1a, α1b, α1d-AR subtypesHigh binding affinities measured nih.gov

Oral Hypoglycemic Effects

The potential for pyridazine derivatives to act as oral hypoglycemic agents is an active area of research. researchgate.netnih.gov A significant mechanism of action being explored is the activation of glucose transporter type 4 (GLUT4) translocation, which is a key step in glucose uptake into muscle and fat cells. nih.gov

A series of novel pyridazine derivatives were synthesized and evaluated for their ability to activate GLUT4 translocation. Through cell-based screening, a lead compound was identified, and further optimization led to the discovery of derivatives with potent activity. nih.gov One promising thienopyridazine derivative, compound 26b, demonstrated a significant blood glucose-lowering effect in a severe diabetic mouse model following oral administration. nih.gov This finding suggests that pyridazine derivatives have the potential to be developed into new therapeutic agents for diabetes mellitus. nih.gov

Compound Class/DerivativeMechanism of ActionIn Vivo EffectSource
Thienopyridazine derivative (26b)Glucose Transporter Type 4 (GLUT4) translocation activatorSignificant blood glucose lowering effect in db/db mice at 10 mg/kg (oral) nih.gov

Antioxidant Activity Assessment

The evaluation of antioxidant properties is a common component of pharmacological profiling for new chemical entities, as oxidative stress is implicated in numerous diseases. The antioxidant potential of heterocyclic compounds is often investigated, with phenothiazine (B1677639) and p-phenylenediamine (B122844) derivatives being two classes that have been studied for these properties. nih.govnih.gov Standard in vitro assays for assessing antioxidant activity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. researchgate.net

While the pyridazine scaffold is explored for many bioactivities, specific research focusing on the antioxidant capacity of this compound derivatives is not extensively covered in the available literature. However, the chemical nature of the pyridazine ring, with its nitrogen heteroatoms, makes it a candidate for such investigations in the future. nih.gov

Advanced Cancer Research and Cytotoxic Mechanism Elucidation

Pyridazine-containing compounds have been successfully incorporated into several potent anticancer agents. researchgate.net The pyridazine core is considered a valuable building block for designing new drugs targeting various mechanisms in cancer pathology, including the inhibition of crucial enzymes like vascular endothelial growth factor receptor (VEGFR). nih.govresearchgate.net

In Vitro Cytotoxicity Profiling on Human Cancer Cell Lines (e.g., HCT-116, MCF-7)

The cytotoxic potential of new compounds is initially evaluated using in vitro assays against a panel of human cancer cell lines. The human colon carcinoma cell line (HCT-116) and the human breast adenocarcinoma cell line (MCF-7) are frequently used for this purpose. researchgate.netresearchgate.net

Studies on a series of synthesized pyridazine derivatives have demonstrated their cytotoxic activity against both HCT-116 and MCF-7 cell lines. researchgate.net Some of these compounds exhibited potency comparable to the standard anticancer drug imatinib. researchgate.net Similarly, pyridazinone-based diarylurea derivatives have shown broad-spectrum antitumor activity against various cancer cell line panels, including those for colon and breast cancer, with activity measured by GI₅₀ (concentration for 50% growth inhibition) values in the low micromolar range. nih.gov

Compound ClassCell LineActivity MetricResultSource
Pyridazine Derivative (5b)HCT-116 (Colon Cancer)IC₅₀Showed cytotoxic activity with IC₅₀ value lower than imatinib researchgate.net
Pyridazine Derivatives (4a, 4b, 6a, 6b)HCT-116 (Colon Cancer)IC₅₀Activity comparable to the reference drug imatinib researchgate.net
Pyridazinone-based Diarylurea (17a)General Cancer PanelGI₅₀Broad-spectrum activity with GI₅₀ in the range of 1.66 to >100 µM nih.gov
Pyrimidinethione DerivativeHCT-116 and MCF-7IC₅₀Reported to induce cytotoxicity researchgate.net

In Vivo Antitumor Activity in Preclinical Animal Models (e.g., Ehrlich's Ascites Carcinoma)

Compounds that show promising in vitro cytotoxicity are advanced to in vivo preclinical models to assess their antitumor efficacy in a living system. The Ehrlich's Ascites Carcinoma (EAC) model in mice is a commonly used transplantable tumor model for screening potential anticancer agents. researchgate.netnih.gov This model allows for the evaluation of parameters such as reduction in tumor volume, decrease in viable tumor cell count, and increase in the lifespan of the tumor-bearing animals. nih.gov

Pyridazine derivatives that demonstrated potent in vitro cytotoxicity have also been subjected to in vivo antitumor assays in mice. researchgate.net Studies on other heterocyclic compounds in the EAC model have shown that effective agents can significantly reduce tumor volume and the viability of cancer cells at specific doses. For example, a 9-aminoacridine (B1665356) derivative at a dose of 50 mg/kg was able to decrease tumor volume from 8.90 ml in the control group to 0.30 ml. nih.gov This highlights the utility of the EAC model in confirming the anticancer potential of new chemical entities.

Compound ClassAnimal ModelParameterResultSource
9-aminoacridine derivative (ACS-AZ)Ehrlich Ascites Carcinoma (Mice)Tumor Volume ReductionReduced from 8.90 ± 0.50 ml (control) to 0.30 ± 0.15 ml (at 50 mg/kg) nih.gov
9-aminoacridine derivative (ACS-AZ)Ehrlich Ascites Carcinoma (Mice)Tumor Cell Viability ReductionReduced from 189.90 × 10⁶ cells/mL (control) to 8.00 × 10⁶ cells/mL (at 50 mg/kg) nih.gov
Pyridazine derivativesAntitumor assay in miceIn vivo testingCompounds were screened for in vivo antitumor activity researchgate.net

Neuropharmacological Applications and Central Nervous System Modulation

Recent research has unveiled the significant potential of pyridazine derivatives in the realm of neuropharmacology, particularly in addressing the complex pathologies of neurodegenerative diseases such as Alzheimer's.

A series of pyridazine derivative compounds have been discovered to improve cognitive functions in mouse models of Alzheimer's disease. dntb.gov.uanih.govfrontiersin.orgnih.gov One promising preclinical candidate from this series, identified as LDN/OSU-0215111-M3, has demonstrated therapeutic potential. dntb.gov.uanih.govfrontiersin.orgnih.gov Studies have shown that treatment with this pyridazine derivative can lead to the reversal of cognitive deficits in these models. mdpi.com The mechanism of action is believed to involve the modulation of synaptic plasticity and the structural integrity of the synapse. dntb.gov.uanih.govfrontiersin.orgnih.gov

The tripartite synapse, which consists of the presynaptic terminal, the postsynaptic spine, and the surrounding perisynaptic astrocytic process (PAP), is a key player in synaptic communication and plasticity. wikipedia.orgyoutube.com Pyridazine derivatives have been found to enhance both the structural and functional plasticity of the tripartite synapse. dntb.gov.uanih.govfrontiersin.orgnih.govnih.gov

Three-dimensional analysis using volume electron microscopy of the hippocampus in mice treated with the pyridazine derivative LDN/OSU-0215111-M3 revealed significant structural changes. dntb.gov.uanih.govfrontiersin.orgnih.gov The treatment led to an increase in the size of tertiary apical dendrites and the volume of mushroom spines, which are mature and stable types of dendritic spines associated with long-term memory. dntb.gov.uanih.govfrontiersin.orgnih.gov Furthermore, there was an increased proportion of mushroom spines containing a spine apparatus, an organelle implicated in calcium signaling and synaptic plasticity. dntb.gov.uanih.govfrontiersin.orgnih.gov The compound also increased the number of PAPs interacting with mushroom spines and the size of the PAPs in contact with the spines, suggesting a strengthening of the neuron-astrocyte interaction at the synapse. dntb.gov.uanih.govfrontiersin.orgnih.gov

Structural ChangeObserved Effect of Pyridazine Derivative (LDN/OSU-0215111-M3)Source
Tertiary Apical Dendrite SizeIncreased dntb.gov.uanih.govfrontiersin.orgnih.gov
Mushroom Spine VolumeIncreased dntb.gov.uanih.govfrontiersin.orgnih.gov
Proportion of Mushroom Spines with Spine ApparatusIncreased dntb.gov.uanih.govfrontiersin.orgnih.gov
Number of PAPs Interacting with Mushroom SpinesIncreased dntb.gov.uanih.govfrontiersin.orgnih.gov
Size of PAPs in Contact with SpinesIncreased dntb.gov.uanih.govfrontiersin.orgnih.gov

The mechanism underlying these structural changes appears to be linked to the activation of local protein synthesis within the PAPs. nih.gov Research has shown that pyridazine derivatives can activate the translation of Excitatory Amino Acid Transporter 2 (EAAT2), a protein crucial for clearing glutamate (B1630785) from the synaptic cleft, directly within the PAPs. nih.gov In vivo treatment with a pyridazine analog increased EAAT2 expression specifically in the PAPs of astrocytes. nih.gov Direct application of the compound to isolated PAPs induced the de novo synthesis of EAAT2 protein, confirming that the compound acts locally to stimulate translation. nih.gov This targeted protein synthesis is believed to enhance the structural and functional capacity of the PAP, which in turn supports greater synaptic plasticity. nih.gov

To validate that the observed structural changes translate into functional improvements at the synaptic level, electrophysiological studies were conducted. dntb.gov.uanih.govfrontiersin.orgnih.gov These studies demonstrated that treatment with the pyridazine derivative LDN/OSU-0215111-M3 resulted in increased long-term potentiation (LTP) in the hippocampus. dntb.gov.uanih.govfrontiersin.orgnih.gov LTP is a form of synaptic plasticity that is widely considered to be a cellular correlate of learning and memory. nih.govmdpi.com The enhancement of LTP following compound treatment provides direct evidence that pyridazine derivatives can bolster the functional plasticity of synapses. dntb.gov.uanih.govfrontiersin.orgnih.gov

Proteomic analysis of isolated synaptic terminals (synaptosomes) from the brains of mice treated with the pyridazine derivative LDN/OSU-0215111-M3 provided further molecular insights into its mechanism of action. dntb.gov.uanih.govfrontiersin.orgnih.gov The analysis revealed an increase in the expression of various dendritic and synaptic proteins, which is consistent with the observed structural enhancements of the synapse. dntb.gov.uanih.govfrontiersin.orgnih.gov The proteomic data also suggested the potential involvement of the phospholipase D (PLD) signaling pathway in mediating the effects of the compound. dntb.gov.uanih.govfrontiersin.orgnih.gov Furthermore, a separate proteomic analysis of exosomes secreted following compound treatment showed an enrichment of RNA binding proteins, antioxidant proteins, and signaling proteins, suggesting that these molecules may be released to regulate synaptic function. ohio-state.edu

Investigation of Phospholipase D Signaling Pathway Involvement

The Phospholipase D (PLD) signaling pathway is a crucial cellular cascade involved in a multitude of physiological and pathological processes, including cell growth, proliferation, survival, and metastasis. nih.gov PLD enzymes hydrolyze phosphatidylcholine to produce the second messenger phosphatidic acid (PA), which in turn modulates the activity of various downstream effector proteins. nih.govnih.gov The dysregulation of the PLD pathway has been implicated in several diseases, most notably in cancer progression, making it a significant target for therapeutic intervention. nih.govnih.gov

A review of the current scientific literature reveals a lack of specific studies investigating the direct involvement of this compound derivatives as modulators of the Phospholipase D signaling pathway. While numerous heterocyclic compounds have been explored as PLD inhibitors, research has predominantly focused on scaffolds such as halopemide (B1672926) derivatives and other bicyclic heterocycles. nih.gov The development of isoform-selective PLD inhibitors has been a key focus in the field, aiming to enhance therapeutic efficacy and minimize off-target effects. nih.gov Although pyridazine-based compounds are known to interact with a variety of enzymes, their specific interaction with PLD has not been documented. sarpublication.com Future research could explore the potential of the this compound scaffold to interact with the active site of PLD enzymes, potentially offering a new chemical class for the development of novel PLD inhibitors.

TRPC6 Inhibitory Activity

Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel that has emerged as a therapeutic target for a range of conditions, including cardiac and renal diseases characterized by fibrosis and pathological hypertrophy. nih.gov The inhibition of TRPC6-mediated calcium influx is a key mechanism for mitigating these disease processes. nih.gov

Currently, there is no direct evidence in the scientific literature to suggest that this compound derivatives have been evaluated for their TRPC6 inhibitory activity. The development of selective TRPC6 inhibitors has been challenging, with many identified compounds exhibiting broad-spectrum activity against other TRP channels. nih.gov For instance, compounds like SAR 7334 and larixyl acetate, initially proposed as TRPC6-specific, were later found to inhibit other channels such as TRPM3. nih.gov While various nitrogen-containing heterocyclic compounds have been investigated as inhibitors of different ion channels, specific data for the this compound scaffold in the context of TRPC6 inhibition is not available.

However, research on related heterocyclic scaffolds offers some insights. For example, a series of novel imidazo[1,2-b]pyridazine derivatives were recently identified as potent inhibitors of Tropomyosin receptor kinases (TRKs), demonstrating that this fused pyridazine system can be a viable scaffold for kinase inhibition.

Due to the absence of specific data, a data table for TRPC6 inhibitory activity of this compound derivatives cannot be provided.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Identification of Pharmacophores and Key Structural Motifs for Biological Activity

Pharmacophore modeling is a cornerstone of rational drug design, enabling the identification of the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. tandfonline.comresearchgate.net For pyridazine derivatives, the core heterocyclic ring itself is a key pharmacophoric element, providing a scaffold for the spatial orientation of various substituents that can engage in hydrogen bonding, hydrophobic, and electrostatic interactions with biological targets. nih.gov

While a specific pharmacophore model for this compound derivatives is not available due to the lack of dedicated studies, analysis of related pyridazinone and other heterocyclic inhibitors allows for the postulation of key structural motifs. tandfonline.comresearchgate.netnih.gov For many kinase inhibitors, a common pharmacophore includes a heterocyclic core that acts as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region. nih.gov The phenyl group at the 3-position of the this compound scaffold could be crucial for establishing hydrophobic and π-stacking interactions within the active site of a target enzyme. The chlorine atom at the 6-position and the methyl group at the 4-position can influence the electronic properties and steric profile of the molecule, thereby modulating its binding affinity and selectivity. nih.gov

In related pyridazinone series, the presence of a hydrogen bond donor/acceptor system and an aromatic/hydrophobic region has been identified as a critical pharmacophoric feature for their biological activity. researchgate.net

Rational Design and Optimization Strategies for Enhanced Potency and Selectivity

The rational design of pyridazine derivatives often involves a multi-pronged approach aimed at enhancing potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net Bioisosteric replacement is a common strategy, where one functional group is replaced by another with similar physicochemical properties to improve biological activity or reduce toxicity. nih.gov For instance, the pyridazine ring itself can be considered a bioisostere of a pyridine (B92270) ring, with the additional nitrogen atom offering opportunities for extra hydrogen bonding interactions. nih.gov

Optimization strategies for pyridazine-based compounds often focus on the modification of substituents at various positions of the heterocyclic core. nih.govnih.gov For example, in the development of kinase inhibitors, systematic modifications of substituents on the phenyl ring can be performed to explore the hydrophobic pocket of the ATP-binding site and enhance potency. nih.gov The introduction of solubilizing groups is another key strategy to improve the pharmacokinetic profile of lead compounds. nih.gov Computational methods such as molecular docking and molecular dynamics simulations are invaluable tools in the rational design process, allowing for the prediction of binding modes and affinities of designed compounds before their chemical synthesis. tandfonline.comresearchgate.net

Exploration of Substituent Effects on Biological Activity and Pharmacokinetics

The nature and position of substituents on the pyridazine ring have a profound impact on the biological activity and pharmacokinetic properties of its derivatives. nih.govresearchgate.netnih.gov While specific data for this compound is not available, studies on related structures provide valuable insights.

For instance, in a series of 5-Chloro-6-phenyl-pyridazin-3(2H)-one derivatives evaluated for antifungal activity, the substituents at the N-2 position significantly influenced their efficacy. researchgate.netnih.govnih.gov The introduction of different benzyl (B1604629) groups at this position led to varying degrees of inhibition against different fungal strains. This highlights the importance of the substituent's electronic and steric properties in determining the biological response.

The following table presents the antifungal activity of some 5-Chloro-6-phenyl-pyridazin-3(2H)-one derivatives, which are structurally related to the compound of interest.

Compound IDR (Substituent at N-2)Antifungal Activity (% inhibition at 50 µg/mL)
3c 4-NitrobenzylG. zeae: 50.3%
3d (6-chloropyridin-3-yl)methylC. mandshurica: 43.5%
3e 2-FluorobenzylG. zeae: 57.9%
3h 2-MethoxybenzylG. zeae: 60.5%

Data sourced from a study on the antifungal activity of 5-Chloro-6-phenyl-pyridazin-3(2H)-one derivatives. researchgate.netnih.gov

In terms of pharmacokinetics, substituents play a crucial role in determining properties such as absorption, distribution, metabolism, and excretion (ADME). The lipophilicity, polarity, and metabolic stability of a compound are all influenced by its substituents. For example, the introduction of polar groups can increase aqueous solubility, which may affect absorption and distribution. Conversely, the addition of metabolically labile sites can lead to rapid clearance from the body. A comprehensive understanding of these substituent effects is essential for the optimization of lead compounds into viable drug candidates.

Applications in Materials Science and Industrial Technologies

Optoelectronic Materials and Devices

Pyridazine-based compounds are increasingly recognized for their potential in optoelectronics, a field focused on the interaction of light with electronic materials. liberty.edu Their unique electronic structure makes them suitable for a range of applications, from lighting to energy conversion.

The pyridazine (B1198779) core is an effective component in creating fluorescent materials. In donor-acceptor (D-A) molecular structures, the pyridazine moiety often serves as the electron-acceptor. frontiersin.orgnih.gov This arrangement can facilitate a phenomenon known as thermally activated delayed fluorescence (TADF), which is critical for enhancing the efficiency of light-emitting devices. frontiersin.orgnih.gov

For instance, studies on novel D-A molecules that combine a pyridazine acceptor with various donor units have demonstrated significant photophysical activity. When phenoxazine (B87303) is used as a donor, the resulting pyridazine-based compound exhibits fast delayed emission, with a delayed emission lifetime of 470 nanoseconds in a toluene (B28343) solution. nih.gov This rapid TADF is a highly desirable property for advanced fluorescent materials. frontiersin.org

Furthermore, certain pyridazine derivatives display stimuli-responsive fluorescence. A notable example is a pyridazine derivative that shows "turn-on" fluorescence when exposed to acid, both in solution and in a solid state. acs.org The protonation of the pyridazine ring in this compound leads to a dramatic shift in emission color from blue (406 nm) to orange-red (630 nm), a property known as halochromism. acs.org This tunable fluorescence highlights the potential for developing "smart" luminescent materials.

Currently, there is limited specific information available regarding the chemiluminescent properties of 6-Chloro-4-methyl-3-phenylpyridazine or its close derivatives.

The responsive fluorescent properties of pyridazine derivatives make them excellent candidates for chemical sensors. frontiersin.orgacs.org Materials that change their luminescent properties in response to environmental stimuli, such as the presence of specific chemicals, are highly valuable.

The acid-induced multicolor fluorescence of certain pyridazine compounds demonstrates their potential as acid sensors. acs.org The ability to visually detect changes in acidity through a clear color change from blue to red offers a practical application in chemical sensing and patterning. acs.org Research has also noted the general use of pyridazine-based compounds as fluorescent probes, although specific applications as biosensors are still an emerging area of study. frontiersin.orgnih.gov

Pyridazine derivatives have shown significant promise as electroluminescent materials for use in Organic Light-Emitting Diodes (OLEDs). frontiersin.orgnih.gov Their primary role is either as the light-emitting dopant or as the host material in the emissive layer of the OLED device. frontiersin.orgnih.gov

The electroluminescence (EL) in OLEDs arises from the radiative decay of excitons formed by electron-hole recombination. frontiersin.org Pyridazine-based emitters that exhibit TADF are particularly valuable because they can harvest both singlet and triplet excitons, potentially leading to 100% internal quantum efficiency (IQE). frontiersin.orgnih.govchemrxiv.org

Researchers have synthesized and tested several pyridazine-based TADF emitters in OLEDs. For example, an emitter combining a pyridazine acceptor with two phenoxazine donor units (dPXZMePydz) was used to fabricate an OLED that emits green light and achieves a maximum external quantum efficiency (EQE) of 5.8%. frontiersin.orgnih.gov This performance confirms that the TADF mechanism effectively utilizes triplet excitons in the device. nih.gov To date, however, there are no reported examples of this compound itself being used in OLEDs. nih.gov

Table 1: Performance of OLEDs Incorporating Pyridazine-Based Emitters

Emitter CompoundEmission ColorMaximum EQE (%)CIE CoordinatesReference
dPXZMePydzGreen5.8(0.30, 0.55) frontiersin.org
2PO-PYDYellow-Orange>5.8Not Reported nih.gov

Organic dyes are a class of materials used in the development of organic semiconductor lasers. mdpi.com These materials are typically low molecular weight organic compounds that possess specific optical and electrical properties. While the fundamental properties of pyridazine derivatives as fluorescent and semiconducting materials suggest they could be investigated for laser applications, there is currently a lack of specific research focusing on this compound or other pyridazine compounds as laser dyes.

The electron-accepting nature of the pyridazine core makes it a suitable building block for materials used in organic photovoltaics (PV), including organic solar cells (OSCs) and dye-sensitized solar cells (DSSCs). nih.gov In these devices, materials are designed to promote charge separation and transport upon absorbing light.

New aromatic polymers based on a pyridazine core have been synthesized and tested in OSCs. nih.govresearchgate.net Initial studies of these conjugated polymers have reported power conversion efficiencies (PCE) of up to 0.5% for a 1.0 cm² active area. nih.govresearchgate.net

Theoretical studies using density functional theory (DFT) have also been performed on pyridazine derivatives to evaluate their potential as organic donor-π-acceptor dyes for DSSCs. These calculations predict that the electronic properties, such as the HOMO and LUMO energy levels, of pyridazine-based dyes are suitable for efficient electron injection and dye regeneration processes, which are crucial for high-performing solar cells. These studies identify the pyridazine system as a promising candidate for developing high-performance semiconductors for photovoltaic applications.

Table 2: Photovoltaic Performance of Pyridazine-Based Polymers

Polymer TypeDevicePower Conversion Efficiency (PCE)Active AreaReference
Conjugated Pyridazine PolymerOrganic Solar CellUp to 0.5%1.0 cm² nih.govresearchgate.net

Semiconductor Technologies

Pyridazines are classified as organic semiconductors. liberty.eduliberty.edu Their planar aromatic structure and inherent electronic properties make them critical building blocks for creating advanced organometallic and organic semiconducting materials. liberty.edu The stability and versatility of the pyridazine ring allow for the synthesis of a wide library of compounds with potential applications in electronics. liberty.eduliberty.eduliberty.edu

Research has shown that the pyridazine system is a promising core unit for high-performance semiconductors. Studies on adducts formed between pyridazine and iodine have also been conducted to understand their fundamental semiconductor nature. rsc.org The development of more efficient synthesis methods for pyridazine-based building blocks is considered a key step in advancing the field of organometallic semiconductor research. liberty.edu

Development of Organometallic Semiconductors

The pyridazine heterocycle is an alluring building block for electronic materials. digitellinc.com Organic-based electronic materials are an attractive alternative to conventional inorganic semiconductors due to their environmental stability, high processability, and lower production costs. digitellinc.com Pyridazines, which are six-membered aromatic rings with two adjacent nitrogen atoms, possess a stability and versatility that make them desirable as organic foundations for organometallic semiconductors. liberty.edu

Research has focused on creating hybrid materials by incorporating a transition metal into fused-heterocycles, blending the synthetic versatility of organics with the unique structural and electronic properties of inorganic moieties. digitellinc.com One area of investigation involves the formation of fused-pyridazine complexes bound to a metal, such as Manganese (Mn) or Rhenium (Re), through a cyclopentadienyl (B1206354) (Cp) moiety. digitellinc.com These complexes have demonstrated high stability in both solid-state and in solution, which is a critical property for semiconductor applications. digitellinc.com

Pyridazine-Based Charge Transport Materials

The pyridazine moiety functions as an effective electron acceptor, a key characteristic for charge transport materials used in organic electronics like Organic Light-Emitting Diodes (OLEDs). frontiersin.org The development of novel donor-acceptor molecules often incorporates a pyridazine core. frontiersin.org In these structures, the pyridazine acts as the acceptor unit, which can be linked to various electron-donating units. frontiersin.org

This molecular design can lead to materials with fast thermally activated delayed fluorescence (TADF), a mechanism that allows for efficient harvesting of triplet excitons and enhances the efficiency of OLEDs. frontiersin.org For example, combining a pyridazine acceptor with two phenoxazine donor units has been shown to result in a high reverse intersystem crossing rate and a fast delayed emission lifetime of under 500 nanoseconds. frontiersin.org Although not specifically tested with this compound, its core structure is representative of the acceptor moieties used in this research. frontiersin.org

Catalysis and Ligand Design

The nitrogen atoms in the pyridazine ring possess lone pairs of electrons that allow them to coordinate with metal centers, making pyridazine derivatives potential ligands in catalysis.

Application as Ligands in Heterogeneous Catalysis

While specific examples of this compound in heterogeneous catalysis are not prominent, related heterocyclic systems demonstrate the principle. Pyridazine-based compounds have been successfully employed as ligands in phosphorescent emitters, indicating their ability to form stable complexes with metals. frontiersin.org The design of ligands is crucial in catalysis for stabilizing metal cations, often in lower oxidation states, and for influencing the catalytic activity and selectivity of the resulting complex. rsc.org The structural features of this compound—a stable aromatic core with accessible nitrogen atoms—make it a plausible candidate for such applications.

Design of Metal Complexes for Catalytic Applications

The synthesis of metal complexes using nitrogen-containing heterocyclic ligands is a major area of research. rsc.orgresearchgate.net For instance, imidazo[1,2-b]pyridazine (B131497) derivatives, which share a pyridazine sub-structure, are functionalized through metal-catalyzed cross-coupling reactions to create complex molecules. researchgate.net Palladium (Pd) and Copper (Cu) are often used to catalyze the formation of new carbon-nitrogen bonds, yielding intricate structures with potential applications in pharmaceuticals and materials science. researchgate.net

Similarly, terpyridine ligands, which are NNN-tridentate ligands, form highly stable complexes with a variety of metals and are used in numerous catalytic reactions. rsc.org Research on these related systems provides a framework for how a molecule like this compound could be incorporated into novel metal complexes designed for specific catalytic transformations.

Agrochemical Applications

The class of phenylpyridazine compounds, to which this compound belongs, has been investigated for its agrochemical properties, particularly as herbicides.

Herbicidal Properties and Development

Phenylpyridines and phenylpyridazines are known to act as herbicides by inhibiting the enzyme protoporphyrinogen-IX-oxidase (PPO). chimia.chchimia.ch This enzyme is critical for the biosynthesis of chlorophyll (B73375) in plants. chimia.ch Inhibition of PPO leads to an accumulation of protoporphyrinogen (B1215707) IX, which, when oxidized, forms protoporphyrin IX. This molecule is a potent photosensitizer that, in the presence of light, generates singlet oxygen, leading to rapid cell membrane destruction, pigment bleaching, and ultimately, the death of the weed. chimia.ch

This mode of action is characteristic of a major class of commercial herbicides. chimia.ch Research into structure-activity relationships has shown that substitutions on both the phenyl and pyridazine rings are crucial for herbicidal efficacy. chimia.ch While specific activity data for this compound is not detailed in the surveyed literature, related phenylpyridine structures have demonstrated high activity against important broadleaf and grass weeds under both pre- and post-emergent conditions. chimia.chchimia.ch The development of novel herbicides often involves synthesizing and testing a wide array of derivatives to optimize activity against target weeds while ensuring crop safety. nih.govmdpi.com

Fungicidal and Pesticidal Applications

While direct and extensive research on the fungicidal and pesticidal properties of this compound is not widely available in public literature, the broader class of pyridazine and pyridazinone derivatives has been the subject of significant investigation for agrochemical applications. These studies reveal that the pyridazine scaffold is a promising framework for the development of new fungicides and pesticides.

Research into structurally related compounds, such as 5-chloro-6-phenylpyridazin-3(2H)-one derivatives, has demonstrated notable antifungal activity against a range of plant pathogens. mdpi.comresearchgate.net These derivatives, which share a chlorinated phenylpyridazine core with this compound, have been synthesized and tested for their ability to inhibit the growth of various fungi. mdpi.comresearchgate.net For instance, certain derivatives have shown good in vitro activity against significant agricultural fungi like G. zeae, F. oxysporum, and C. mandshurica. mdpi.com The introduction of different substituents onto the pyridazinone ring has been a key strategy to modulate the antifungal potency and spectrum of these compounds. mdpi.comresearchgate.net

The general findings suggest that the presence of a chlorine atom and a phenyl group on the pyridazine ring can be important for biological activity. Modifications at other positions of the pyridazine ring have been explored to enhance efficacy. mdpi.comresearchgate.net Although this data does not directly apply to this compound, it highlights the potential of this chemical family in the development of new crop protection agents.

Table 1: Fungicidal Activity of Selected 5-Chloro-6-phenylpyridazin-3(2H)-one Derivatives

Compound Derivative Target Fungi Inhibition Rate (%) at 50 µg/mL Reference
2-(2,4-Dichlorobenzyl)-5-chloro-6-phenylpyridazin-3(2H)-one G. zeae 45.1 mdpi.com
F. oxysporum 38.2 mdpi.com
C. mandshurica 43.5 mdpi.com
2-(4-Chlorobenzyl)-5-chloro-6-phenylpyridazin-3(2H)-one G. zeae 43.8 mdpi.com
C. mandshurica 40.6 mdpi.com
2-(2-Methoxybenzyl)-5-chloro-6-phenylpyridazin-3(2H)-one C. mandshurica 47.8 mdpi.com
2-(2-Iodobenzyl)-5-chloro-6-phenylpyridazin-3(2H)-one F. oxysporum 53.2 mdpi.com
2-(4-Iodobenzyl)-5-chloro-6-phenylpyridazin-3(2H)-one G. zeae 50.3 mdpi.com
2-((5-Ethyl-1,3,4-thiadiazol-2-yl)methyl)-5-chloro-6-phenylpyridazin-3(2H)-one G. zeae 57.9 mdpi.com
2-((5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)methyl)-5-chloro-6-phenylpyridazin-3(2H)-one G. zeae 60.5 mdpi.com
F. oxysporum 43.1 mdpi.com
C. mandshurica 50.9 mdpi.com

This table presents data for compounds structurally related to this compound to illustrate the fungicidal potential of the broader chemical class. The data should not be directly attributed to this compound.

Role as Plant Growth Regulators

The pyridazine structural motif is not only explored for its pesticidal properties but also for its potential to influence plant growth and development. researchgate.net Pyridazine and pyridazinone derivatives have been identified as a class of compounds with plant growth regulating activities. researchgate.net Research in this area focuses on how these molecules can modulate various physiological processes in plants, such as germination, morphogenesis, and the production of important biochemical compounds. researchgate.net

For example, studies on certain pyridazine derivatives have shown that they can stimulate growth in common bean (Phaseolus vulgaris L.) plants. researchgate.net These compounds were observed to have an effect on germination, the development of plant structure (morphogenesis), and the activity of enzymes like peroxidase. researchgate.net Furthermore, treatment with these pyridazine derivatives led to an increase in the lignan (B3055560) content of the plants, which are compounds known for their various biological activities and importance in plant defense. researchgate.net

While specific studies on the plant growth regulatory effects of this compound are not documented, the general activity of the pyridazine class suggests that this compound could be a candidate for such applications. The substitution pattern on the pyridazine ring is known to be a key determinant of biological activity, and the unique combination of chloro, methyl, and phenyl groups in this compound may confer specific interactions with plant biochemical pathways. Further research would be necessary to elucidate any such potential.

Future Perspectives and Emerging Research Directions for 6 Chloro 4 Methyl 3 Phenylpyridazine

Development of Innovative and Sustainable Synthetic Strategies for Pyridazines

The future utility of 6-Chloro-4-methyl-3-phenylpyridazine hinges on the development of efficient, scalable, and sustainable synthetic methods. Traditional approaches to pyridazine (B1198779) synthesis often require harsh conditions or multi-step procedures. However, modern organic chemistry offers several innovative strategies that could be applied to this compound and its derivatives.

Recent advancements include inverse-electron-demand aza-Diels-Alder reactions, which provide a highly regioselective pathway to functionalized pyridazines from precursors like 1,2,3-triazines or tetrazines. organic-chemistry.orgrsc.orgorganic-chemistry.org These metal-free reactions often proceed under neutral conditions with high functional group tolerance, making them an attractive alternative to classical methods. organic-chemistry.org Another promising avenue is the use of copper-catalyzed cyclization of β,γ-unsaturated hydrazones to form the pyridazine ring, a method noted for its mild conditions and good yields. organic-chemistry.org Furthermore, the concept of "skeletal editing," which aims to directly convert more readily available heterocycles like pyridines into pyridazines by a carbon-to-nitrogen atom replacement, represents a cutting-edge strategy that could revolutionize the synthesis of complex pyridazines. nih.gov

The development of one-pot reactions and the use of green chemistry tools such as microwave-assisted synthesis are also crucial for sustainability. ekb.egtandfonline.com These methods can significantly reduce reaction times, energy consumption, and the use of hazardous solvents. ekb.egresearchgate.net Adapting these innovative and sustainable strategies for the synthesis of this compound would not only improve efficiency but also align its production with modern green chemistry principles.

Table 1: Innovative Synthetic Strategies for Pyridazine Derivatives

Synthetic StrategyDescriptionKey Advantages
Inverse-Electron-Demand Aza-Diels-Alder Reaction Cycloaddition of electron-deficient dienes (e.g., tetrazines) with electron-rich dienophiles (e.g., alkynes) to form the pyridazine core. rsc.orgorganic-chemistry.orgHigh regioselectivity, broad substrate scope, often metal-free and neutral conditions. organic-chemistry.org
Copper-Catalyzed Cyclization 6-endo-trig cyclization of β,γ-unsaturated hydrazones to yield 1,6-dihydropyridazines, which can be oxidized to pyridazines. organic-chemistry.orgMild reaction conditions, good functional group tolerance, and high regioselectivity. organic-chemistry.org
Skeletal Editing Direct conversion of a pyridine (B92270) ring to a pyridazine ring through a photoinitiated rearrangement of an N-amino-2-azidopyridinium cation. nih.govBridges the synthetic gap between pyridines and pyridazines, leveraging the well-established chemistry of pyridines. nih.gov
Microwave-Assisted Synthesis Use of microwave irradiation to accelerate reactions, such as the synthesis of pyridazinone derivatives. ekb.egReduced reaction times, improved yields, and lower energy consumption compared to conventional heating. ekb.eg

Advanced Rational Drug Design and Targeted Therapeutic Development

The pyridazine scaffold is considered a "privileged structure" in drug discovery, appearing in numerous biologically active compounds. rjptonline.orgnih.gov Its unique physicochemical properties, such as a high dipole moment that facilitates π-π stacking interactions and a dual hydrogen-bond accepting capacity, make it highly valuable for designing molecules that can effectively interact with biological targets. nih.govexlibrisgroup.comscilit.com

Future research on this compound should leverage these properties in rational drug design programs. The compound's substituents offer distinct opportunities for modification:

The phenyl group can be functionalized to enhance binding affinity or modulate pharmacokinetic properties.

The chloro atom at the 6-position is a key reactive handle, allowing for nucleophilic substitution reactions to introduce a wide variety of other functional groups.

The methyl group at the 4-position influences the electronic properties and steric profile of the molecule.

Pyridazine derivatives have been successfully designed as targeted therapeutic agents, including inhibitors of protein kinases, which are crucial in cancer signaling pathways. nih.govnih.gov For instance, various pyridazines have been developed as inhibitors of cyclin-dependent kinase 2 (CDK2), tyrosine kinases, and estrogen receptor alpha (ERα), demonstrating their versatility in targeting different drivers of disease. nih.govrsc.orgnih.gov The approved multi-targeted tyrosine kinase inhibitor Ponatinib, for example, features a fused imidazo[1,2-b]pyridazine (B131497) ring system. nih.gov By using this compound as a starting scaffold, medicinal chemists can design focused libraries of compounds aimed at specific, high-value targets implicated in cancer and other diseases. nih.govmdpi.com

Table 2: Examples of Targeted Therapeutic Development with Pyridazine Scaffolds

TargetTherapeutic AreaExample of Pyridazine RoleReference(s)
Protein Kinases CancerPyridazine-based scaffolds are used to design inhibitors of kinases involved in tumor biology. nih.gov
Cyclin-Dependent Kinase 2 (CDK2) Cancer3,6-disubstituted pyridazines have been identified as potent CDK2 inhibitors. nih.gov
Estrogen Receptor Alpha (ERα) Breast CancerPhosphoryl-substituted steroidal pyridazines act as ERα inhibitors for hormone-dependent breast cancer. rsc.org
c-Jun N-terminal kinase (JNK1) Cancer3,6-disubstituted pyridazine derivatives were designed to target the JNK1 pathway. acs.org
Tyrosine Kinases CancerFused pyridazine-triazole scaffolds have shown efficient tyrosine kinase inhibition. nih.gov

Exploration of Novel Biological Targets and Undiscovered Mechanisms of Action

The pyridazine heterocycle is associated with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anticonvulsant effects. rjptonline.orgresearchgate.netnih.gov While the activity of many pyridazine derivatives is well-documented, the precise molecular targets and mechanisms of action often remain to be fully elucidated.

A key future direction for this compound is its inclusion in broad biological screening campaigns to uncover novel therapeutic applications. Such screening could reveal unexpected activities against new biological targets. For example, different pyridazine derivatives have been found to inhibit enzymes like dipeptidyl peptidase-IV (DPP-IV), relevant for diabetes treatment, or to act as antagonists for serotonin (B10506) receptors. nih.govresearchgate.net

Investigating the potential of this compound against targets that have been validated for other pyridazines would be a logical starting point. These could include:

Kinase families: Beyond the well-known cancer-related kinases, other kinases involved in inflammatory or metabolic diseases could be explored. nih.gov

Proteases: Inhibition of proteases is a key strategy in treating viral infections and other diseases. nih.gov

Ion channels: The modulation of ion channels is important for treating cardiovascular and neurological disorders. mdpi.com

Uncovering a novel mechanism of action for an analog of this compound could open up entirely new therapeutic avenues and provide a deeper understanding of the biological roles of this chemical class.

Integration of Pyridazine Derivatives into Nanomaterials and Advanced Technologies

The application of pyridazine derivatives is expanding beyond medicine into materials science and advanced technologies. The unique electronic and structural properties of the pyridazine ring make it a candidate for incorporation into functional materials. researchgate.net

One of the most exciting emerging areas is the use of pyridazine derivatives in nanotechnology . Researchers have successfully formulated a pyrazolo-pyridazine derivative into solid lipid nanoparticles (SLNs) and lipid-polymer hybrid nanoparticles (LPHNPs). nih.govbohrium.comnih.gov This nanoformulation significantly enhanced the compound's cytotoxic activity against cancer cell lines and improved its inhibitory effect on key cancer-related enzymes like EGFR and CDK-2. nih.govnih.gov A similar approach could be applied to this compound to improve its solubility, stability, and targeted delivery, thereby enhancing its potential therapeutic efficacy.

Furthermore, the pyridazine molecule itself can be a building block for novel nanomaterials. Scientists have synthesized polypyridazine nanothreads by subjecting pyridazine to high pressure. acs.org The heteroatoms in the pyridazine ring act as "thread-directing" groups, controlling the reaction pathway to produce a uniform chemical structure with exceptional long-range order. acs.org This level of control is a significant challenge in the synthesis of one-dimensional nanomaterials. This compound, with its specific substitution pattern, could be explored as a precursor for creating new, ordered nanothreads with tailored electronic or mechanical properties.

Additionally, the nitrogen-rich nature of the pyridazine backbone makes it a promising scaffold for high-energy density materials (HEDMs) . rsc.org The planar structure of pyridazines promotes efficient π–π stacking, leading to dense crystal packing and materials with superior densities, a key characteristic for energetic compounds. rsc.org

Table 3: Integration of Pyridazines into Advanced Materials and Technologies

Application AreaDescriptionPotential Role of this compoundReference(s)
Nano-drug Delivery Encapsulating pyridazine derivatives into nanoparticles (e.g., SLNs, LPHNPs) to improve therapeutic performance.Formulation into nanoparticles could enhance solubility, stability, and targeted delivery to diseased tissues. nih.govbohrium.comnih.gov
Ordered Nanomaterials Using pyridazine as a precursor to synthesize highly ordered, one-dimensional nanothreads under high pressure.Could serve as a functionalized precursor for creating novel nanothreads with specific properties dictated by its substituents. acs.org
High-Energy Density Materials (HEDMs) Utilizing the nitrogen-rich pyridazine ring as a backbone for energetic compounds.Could be a starting point for synthesizing new HEDMs, with its substituents modulating stability and energetic performance. rsc.org
Agrochemicals The pyridazine structure is found in a number of commercial herbicides.Could be investigated as a scaffold for new, effective agrochemicals like herbicides or fungicides. wikipedia.orgbasf.in

Synergistic Approaches Combining Computational and Experimental Research

The integration of computational modeling with experimental validation is a powerful paradigm in modern chemical research that can significantly accelerate the discovery and optimization process. For a molecule like this compound, this synergistic approach is essential for efficiently exploring its potential.

In silico methods such as molecular docking and virtual screening can be used to predict how the compound might interact with a vast library of biological targets. nih.govacs.org This can help prioritize experimental testing and provide initial hypotheses about its mechanism of action. For example, in silico studies have successfully proposed CDK2 as a probable target for a series of 3,6-disubstituted pyridazines, a finding that was later confirmed by in vitro enzymatic assays. nih.gov Similarly, docking simulations have helped to elucidate the binding modes of pyridazine derivatives within the active sites of EGFR and CDK-2 receptors. nih.govbohrium.com

Computational tools can also guide the rational design of new analogs of this compound. By modeling how structural modifications would affect binding affinity and pharmacokinetic properties (ADME), researchers can focus their synthetic efforts on the most promising candidates. nih.gov Furthermore, methods like Density Functional Theory (DFT) can provide insights into the electronic structure and reactivity of the molecule, which is valuable for understanding its chemical behavior and interaction capabilities. nih.gov Combining these computational predictions with targeted synthesis and biological testing creates a highly efficient feedback loop for discovery. acs.org

Continual Emphasis on Green Chemistry Principles in Pyridazine Research

As in all areas of chemical science, the principles of green chemistry must be a central consideration in the future study of this compound. The long-term viability and acceptance of any new chemical entity or process are increasingly dependent on its environmental footprint.

Future research should prioritize the development of synthetic routes that are not only efficient but also sustainable. This involves:

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product, minimizing waste.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. ekb.eg

Energy Efficiency: Employing methods like microwave-assisted synthesis or catalysis that operate at lower temperatures and pressures. ekb.egtandfonline.com

Catalysis: Utilizing highly efficient catalysts, including biocatalysts, to reduce energy consumption and improve selectivity, while avoiding stoichiometric reagents. acs.org

Renewable Feedstocks: Exploring the use of renewable starting materials where possible.

Recent work on the synthesis of pyridazinone derivatives using green tools like grinding and microwave heating demonstrates the feasibility of this approach. ekb.eg The development of metal-free synthetic protocols, such as the aza-Diels-Alder reactions mentioned earlier, also contributes to a more sustainable chemical practice by avoiding potentially toxic and expensive heavy metals. organic-chemistry.org A continual emphasis on these principles will be crucial for ensuring that the exploration of this compound and its derivatives is conducted in an environmentally responsible manner. nih.gov

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 6-chloro-4-methyl-3-phenylpyridazine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or cyclocondensation reactions. Key steps include using 3-phenylpyridazine precursors with methyl and chloro substituents. Microwave-assisted synthesis (e.g., 80–120°C, 20–40 minutes) improves yield and reduces side products compared to traditional thermal methods . Optimization involves adjusting solvent polarity (e.g., DMF or THF) and stoichiometric ratios of methylating/chlorinating agents. Monitor intermediates via TLC (Rf ~0.3–0.5 in hexane:EtOAc 3:1) and purify via column chromatography (silica gel, gradient elution) .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm, methyl groups at δ 2.3–2.6 ppm). 15N^{15}N-NMR helps resolve pyridazine ring tautomerism .
  • XRD : Single-crystal X-ray diffraction (SHELXTL software) resolves bond angles and torsional strain. Prepare crystals via slow evaporation in chloroform/ethanol (1:2). Disordered structures may require TWINABS for refinement .
  • MS : High-resolution ESI-MS confirms molecular mass (expected [M+H]+ ~247.06 Da) .

Advanced Research Questions

Q. How can researchers investigate the mechanistic interactions of this compound with biological targets like kinase enzymes?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model binding to ATP pockets of Src/Abl kinases. Prioritize residues with hydrogen-bonding potential (e.g., Glu286 in Abl1) .
  • Enzyme Assays : Measure IC50_{50} via fluorescence polarization (FP) assays using recombinant kinases. Compare inhibition kinetics (Ki_i) with ATP-competitive inhibitors .
  • Mutagenesis : Introduce point mutations (e.g., T315I in Bcr-Abl) to assess resistance profiles via cellular proliferation assays (CCK-8 kit) .

Q. What strategies resolve crystallographic disorder in halogenated pyridazine derivatives during structure determination?

  • Methodological Answer :

  • Data Collection : Collect high-resolution (<1.0 Å) data at 100 K to minimize thermal motion. Use synchrotron radiation for weak reflections .
  • Refinement : Apply SHELXL constraints (e.g., SIMU/DELU for anisotropic displacement) and partial occupancy modeling for disordered chloro/methyl groups. Validate via Rfree_{free} (<5% difference from Rwork_{work}) .
  • Hydrogen Bonding Analysis : Use Mercury software to map graph-set motifs (e.g., C(6) chains from N–H···Cl interactions) and stabilize lattice packing .

Q. How can regioselective functionalization of this compound be achieved for derivative libraries?

  • Methodological Answer :

  • Cross-Coupling : Suzuki-Miyaura reactions at C4-methyl position require Pd(PPh3_3)4_4/K2_2CO3_3 in dioxane/water (80°C, 12 h). Protect pyridazine N atoms with Boc groups to prevent catalyst poisoning .
  • Electrophilic Substitution : Nitration (HNO3_3/H2_2SO4_4) at C5 proceeds regioselectively; monitor via 1H^1H-NMR for meta-directing effects .
  • Computational Screening : DFT calculations (B3LYP/6-311+G**) predict reactive sites using Fukui indices for electrophilic/nucleophilic attack .

Q. What analytical methods are recommended for quantifying trace impurities in this compound samples?

  • Methodological Answer :

  • HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with UV detection at 254 nm. Mobile phase: 0.1% TFA in water/acetonitrile (70:30 → 30:70 over 20 min). Calibrate against USP-grade standards .
  • LC-MS/MS : MRM mode (m/z 247→154 transition) detects sub-ppm impurities. Optimize collision energy (15–25 eV) to minimize matrix effects .
  • Stability Testing : Accelerated degradation (40°C/75% RH, 4 weeks) identifies hydrolytic byproducts (e.g., 4-methyl-3-phenylpyridazinone) .

Q. What safety protocols are essential for handling this compound in high-throughput screening?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, FFP3 respirators, and chemical-resistant aprons. Use fume hoods with ≥0.5 m/s face velocity .
  • Waste Management : Neutralize chlorinated waste with 10% NaHCO3_3 before disposal. Store in amber glass containers labeled "Halogenated Organics" .
  • Spill Response : Absorb spills with vermiculite, seal in polyethylene bags, and incinerate at >1200°C .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.